molecular formula C21H25N3O4 B2920457 1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954610-30-1

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2920457
CAS No.: 954610-30-1
M. Wt: 383.448
InChI Key: JSJONDURYHQNDQ-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylpyrrolidinyl group connected through a urea linkage. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenylmethyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Preparation of the Phenylpyrrolidinyl Intermediate: The next step involves the synthesis of the 5-oxo-1-phenylpyrrolidin-3-ylmethyl intermediate. This can be accomplished through a multi-step process starting from phenylacetic acid, which undergoes cyclization and subsequent functional group transformations.

    Coupling Reaction: The final step is the coupling of the two intermediates through a urea linkage. This can be achieved by reacting the dimethoxyphenylmethyl intermediate with the phenylpyrrolidinyl intermediate in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Another compound with a dimethoxyphenyl group but different core structure.

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-9-8-15(10-19(18)28-2)12-22-21(26)23-13-16-11-20(25)24(14-16)17-6-4-3-5-7-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJONDURYHQNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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